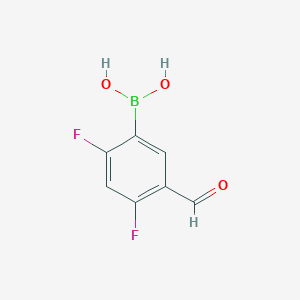

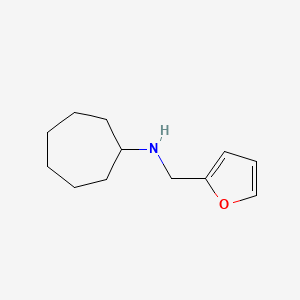

2,4-Difluoro-5-formylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BF2O3 and its molecular weight is 185.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

- 2-Formylphenylboronic acids, closely related to 2,4-Difluoro-5-formylphenylboronic acid, have demonstrated antimicrobial properties. Specifically, these compounds show moderate action against Candida albicans and a higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. The potential of these compounds as antibacterial agents is highlighted in the research by Adamczyk-Woźniak et al. (2020) (Adamczyk-Woźniak et al., 2020).

Bioorthogonal Coupling Reactions

- Dilek et al. (2015) explored the use of 2-formylphenylboronic acid in bioorthogonal coupling reactions, particularly for protein conjugation. This research underlines the reaction's compatibility with physiological conditions and its potential for applications in bioconjugation and drug development (Dilek et al., 2015).

Catalytic Applications

- The research by Wang et al. (2018) reveals the catalytic capabilities of compounds like 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines. This process is vital for applications such as α-dipeptide synthesis (Wang et al., 2018).

Spectroscopic Studies

- Piergies et al. (2013) conducted spectroscopic studies using fluoro and formyl analogues of phenylboronic acids, including 2-formylphenylboronic acid. These studies are crucial for understanding the adsorption mechanism of these compounds, which has implications in areas such as sensor development and material science (Piergies et al., 2013).

Molecular Docking Studies

- Tanış et al. (2020) performed molecular docking studies on compounds like 3-formylphenylboronic acid and 4-formylphenylboronic acid. Such studies are significant in pharmaceutical research, particularly in the development of inhibitors for proteins involved in disease processes (Tanış et al., 2020).

Material Science

- Hao et al. (2014) utilized a formylphenylboronic acid derivative in the fabrication of a COF-5 membrane on a ceramic support. This research contributes to the development of novel materials with potential applications in filtration and separation technologies (Hao et al., 2014).

Safety and Hazards

Future Directions

The future directions of 2,4-Difluoro-5-formylphenylboronic acid could involve its use in the synthesis of novel compounds and in the development of new chemical reactions. For instance, it can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Mechanism of Action

Target of Action

The primary target of 2,4-Difluoro-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . The compound’s interaction with its targets leads to the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .

Pharmacokinetics

It is known that the compound is used in suzuki-miyaura cross-coupling reactions , suggesting that it may have good stability and reactivity under the conditions used in these reactions.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property makes them valuable tools in the study of biochemical processes.

Cellular Effects

The specific cellular effects of 2,4-Difluoro-5-formylphenylboronic acid are currently unknown. Boronic acids are known to influence cell function in various ways, depending on their specific structures and the cells they interact with. For instance, some boronic acids can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable under physiological conditions .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, affecting their localization or accumulation .

Properties

IUPAC Name |

(2,4-difluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZIQXVKISUBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)

![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)

![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)

![N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B2481658.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2481659.png)

![N-(2-chloro-6-methylphenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2481662.png)

![(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2481663.png)

![N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2481664.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)